molecular formula C17H14N4OS B2867755 (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1234840-98-2

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B2867755
CAS No.: 1234840-98-2
M. Wt: 322.39
InChI Key: FJPCWRUXSNKMSQ-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a synthetically engineered small molecule designed for chemical biology and drug discovery research. It features a complex architecture that incorporates multiple privileged structures in medicinal chemistry, including the 3,4-dihydroisoquinoline scaffold, which is prevalent in compounds with diverse biological activities . This core structure is linked to a thiazole ring, a common feature in many bioactive molecules, which is itself functionalized with a nitrogen-rich pyrazine ring, a heterocycle known to be a key component in compounds investigated for various therapeutic areas . The specific spatial arrangement of these moieties makes it a valuable chemical tool for probing protein function and studying novel biological pathways. The primary research applications of this compound are anticipated to be in the areas of oncology and infectious diseases, given the documented activity of its structural analogs. Molecules containing the dihydroisoquinoline scaffold have been explored as SMAD3 inhibitors, which are relevant in cancer research for their role in tumor proliferation . Furthermore, similar molecular frameworks have shown promising antioomycete and antifungal activity in agricultural research, suggesting potential for applications in antimicrobial discovery . Its mechanism of action is likely targeted towards specific protein interactions, and researchers can utilize this compound to investigate inhibitory effects on various enzymatic processes or cellular signaling pathways. This product is supplied with guaranteed high purity and is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product data sheet for detailed handling and storage information to ensure optimal performance in their experiments.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-17(21-8-5-12-3-1-2-4-13(12)10-21)15-11-23-16(20-15)14-9-18-6-7-19-14/h1-4,6-7,9,11H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPCWRUXSNKMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Features

The molecular formula of the compound is C₁₇H₁₄N₄OS , with a molecular weight of 322.4 g/mol . Its structure combines a 3,4-dihydroisoquinoline moiety linked via a ketone bridge to a thiazole ring substituted with a pyrazine group. This hybrid architecture necessitates multistep synthesis, typically involving:

  • Construction of the 3,4-dihydroisoquinoline core.
  • Formation of the 2-(pyrazin-2-yl)thiazol-4-yl fragment.
  • Coupling via ketone bridge formation.

Synthetic Routes and Methodologies

Synthesis of the 3,4-Dihydroisoquinoline Core

The 3,4-dihydroisoquinoline scaffold is commonly prepared via Bischler-Napieralski cyclization . This method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or similar reagents. For example:

  • Starting material : N-acyl-β-phenylethylamine.
  • Cyclization : Treatment with POCl₃ at 80–100°C yields 3,4-dihydroisoquinoline.
  • Reduction : Optional hydrogenation to stabilize the dihydroisoquinoline.

Preparation of the 2-(Pyrazin-2-yl)Thiazol-4-yl Fragment

The thiazole ring is synthesized via the Hantzsch thiazole synthesis , which involves condensation of thioamides with α-halo ketones. Modifications include:

  • Thioamide formation : Reaction of pyrazine-2-carboxamide with Lawesson’s reagent.
  • Cyclization : Treatment with α-bromoacetylpyrazine to form the thiazole ring.

Ketone Bridge Formation

Coupling the two fragments requires Friedel-Crafts acylation or Ullmann-type cross-coupling :

  • Acylation : Reacting 3,4-dihydroisoquinoline with 2-(pyrazin-2-yl)thiazole-4-carbonyl chloride in the presence of AlCl₃.
  • Cross-coupling : Palladium-catalyzed coupling of halogenated thiazole derivatives with dihydroisoquinoline boronic esters.
Table 1: Representative Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Reference
Bischler-Napieralski POCl₃, 80°C, 6 hr 65–75
Hantzsch thiazole α-Bromoacetylpyrazine, EtOH, reflux 50–60
Friedel-Crafts acylation AlCl₃, CH₂Cl₂, rt, 12 hr 45–55

Optimization Challenges and Solutions

Regioselectivity in Thiazole Formation

The Hantzsch reaction often produces regioisomers. Using electron-deficient pyrazine derivatives directs cyclization to the 4-position of the thiazole, minimizing side products.

Stability of the Dihydroisoquinoline Moiety

3,4-Dihydroisoquinolines are prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding stabilizers like BHT (butylated hydroxytoluene) improves yields.

Purification Strategies

The final compound’s polarity complicates isolation. Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) are effective.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (d, J=1.5 Hz, 1H, pyrazine), 8.60 (dd, J=2.5 Hz, 1H, pyrazine), 7.30–7.15 (m, 4H, isoquinoline), 4.35 (s, 2H, CH₂), 3.75 (t, J=6.0 Hz, 2H, CH₂).
  • HRMS : m/z calcd for C₁₇H₁₄N₄OS [M+H]⁺: 323.0965; found: 323.0968.

Purity Assessment

HPLC-UV (254 nm) typically shows ≥95% purity when using a C18 column and acetonitrile/water (70:30) mobile phase.

Applications and Pharmacological Context

While direct pharmacological data for this compound are limited, structurally related 3,4-dihydroisoquinoline derivatives exhibit dopamine receptor modulation , suggesting potential utility in neurodegenerative disorders. The pyrazine-thiazole moiety may enhance blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various types of chemical reactions, including:

  • Oxidation: : It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : It can undergo nucleophilic substitution reactions due to the presence of heteroatoms in its structure.

Common Reagents and Conditions
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Solvents: : Ethanol, methanol, dichloromethane

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The oxidation of the compound may yield various oxygenated derivatives, while reduction can lead to the formation of fully or partially saturated products

Scientific Research Applications

Chemistry

In synthetic chemistry, (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is employed as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel organic compounds.

Biology

In biological research, this compound might be utilized to study interactions with various biological macromolecules, such as enzymes and proteins, due to its potential binding affinity.

Medicine

The compound holds promise in medicinal chemistry for developing new therapeutic agents. Its structure may allow it to act as a scaffold for designing drugs with specific targets, such as enzymes, receptors, or ion channels.

Industry

Industrially, this compound can be used in the development of specialty chemicals or advanced materials, given its potential reactivity and stability.

Mechanism of Action

The mechanism of action of (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone largely depends on its interaction with molecular targets. These may include:

  • Binding to Enzymes: : It may inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.

  • Receptor Modulation: : It can interact with cellular receptors, potentially acting as an agonist or antagonist, affecting signal transduction pathways.

  • Pathways: : The compound might influence specific biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Analysis

The compound’s structural analogs differ in heterocyclic substituents, substitution patterns, and linker groups, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Compound ID Structure Molecular Weight (g/mol) Key Features Synthesis Yield (if reported) Reference
Target (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone ~296 (calculated) Thiazole-pyrazine core, no additional substituents N/A -
4e () (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone 460.2 ([M+H]+) Benzothiazole with propoxy linker; dual dihydroisoquinoline groups Not specified
6h () (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone N/A Phenyl substituents, 6,7-dimethoxy groups on dihydroisoquinoline Not specified
12 () (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone 418.16 ([M+H]+) Pyrrolidine linker, dimethoxybenzyl, m-tolyl-pyrazine 79%
S6 () (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone N/A Phenyl group, 6,7-dimethoxy on dihydroisoquinoline 89%

Key Observations

Heterocyclic Core Modifications :

  • The target compound ’s thiazole-pyrazine moiety distinguishes it from benzothiazole derivatives (e.g., 4e) and phenyl-substituted analogs (e.g., 6h, S6). Pyrazine’s electron-deficient nature may enhance solubility compared to phenyl groups but reduce lipophilicity (logP) .
  • Compound 12 replaces thiazole with pyrazine but incorporates a pyrrolidine linker, improving conformational flexibility for receptor binding .

The target compound lacks such substituents, suggesting a simpler metabolic profile but possibly lower target selectivity.

Synthetic Feasibility: High-yield syntheses (e.g., 89% for S6 ) highlight the feasibility of dihydroisoquinoline methanone derivatives. The target compound’s synthesis would likely follow similar coupling protocols (e.g., acyl chloride with amine intermediates) but may face challenges in pyrazine-thiazole regioselectivity.

Physicochemical and Pharmacokinetic Predictions

  • Molecular Weight : The target compound (~296 g/mol) falls below the 500 g/mol threshold for CNS drugs, suggesting favorable blood-brain barrier penetration compared to bulkier analogs like 4e (460.2 g/mol) .

Research Implications

  • Biological Targets : Analogous compounds (e.g., 4e, 12) show activity as multitarget ligands or orexin receptor antagonists . The target compound’s pyrazine-thiazole motif may favor kinase or protease inhibition.
  • Optimization Potential: Introducing methoxy groups (as in 6h) or flexible linkers (as in 12) could refine the target’s potency and selectivity.

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone , with CAS number 1234840-98-2 , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological activity, particularly focusing on its anticancer properties and interactions with specific biological targets.

Molecular Characteristics

The molecular formula of the compound is C17H14N4OSC_{17}H_{14}N_{4}OS with a molecular weight of 322.4 g/mol . The structural features include an isoquinoline moiety and a thiazole ring, which are known to confer various biological activities.

PropertyValue
CAS Number1234840-98-2
Molecular FormulaC17H14N4OS
Molecular Weight322.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Isoquinoline Moiety : This can be achieved through cyclization methods starting from suitable precursors.
  • Introduction of the Thiazole Ring : This involves the reaction of pyrazine derivatives with thiazole precursors.
  • Final Coupling : The final product is obtained through coupling reactions that link the isoquinoline and thiazole components.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Protein Arginine Methyltransferases (PRMTs) : A study highlighted that derivatives targeting PRMT5 showed potent inhibition, suggesting a potential application in leukemia treatment. The compound demonstrated an IC50 value of 8.5 nM , indicating strong activity against cancer cell lines .
  • Targeting Kinase Pathways : Similar benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial for tumor growth in certain cancers. Compounds in this class exhibited moderate to high potency in cellular assays .
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation via interference with signaling pathways.
    • Modulation of epigenetic factors influencing gene expression related to cancer progression.

Study 1: PRMT5 Inhibition

In a case study involving the compound's analogs, it was found that specific derivatives targeting PRMT5 not only inhibited enzyme activity but also showed significant anti-proliferative effects in MV4-11 leukemia cells, with a GI50 value of 18 nM .

Study 2: RET Kinase Inhibition

Another study explored the effects of similar compounds on RET kinase, revealing that certain derivatives could effectively inhibit cell proliferation driven by RET mutations, suggesting their utility as lead compounds for further development in cancer therapy .

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